
Aldox
Übersicht
Beschreibung
Aldoxorubicin (Aldox) is a prodrug derivative of doxorubicin (DOX), a widely used anthracycline chemotherapeutic. This compound is engineered with an acid-sensitive hydrazone linker, enabling selective drug release in the acidic tumor microenvironment or lysosomal compartments . This modification enhances tumor targeting while mitigating systemic toxicity, particularly cardiotoxicity, a major limitation of free DOX . This compound’s mechanism involves conjugation to endogenous albumin via a maleimide group, prolonging circulation and promoting tumor accumulation .
Vorbereitungsmethoden
Industrial Two-Stage Hydrogenation of Aldox Aldehydes
The this compound process, patented in US3127451A, converts olefins (e.g., propylene) to alcohols via aldol condensation and sequential hydrogenation . This method dominates large-scale production of C₆–C₁₀ alcohols, leveraging cost-effective catalysts and robust reaction conditions.
This compound Synthesis and Demetallization
Propylene reacts with synthesis gas (H₂/CO ratio 1:1–2:1) at 250–400°F and 2,500–3,500 psi, forming a crude this compound mixture containing dimer aldehydes, alcohols, and cobalt-zinc catalysts . Demetallization involves scrubbing with aqueous acetic acid (1% v/v) at 180°F to remove residual cobalt and zinc, critical for preventing catalyst poisoning in subsequent steps .
Table 1: this compound Synthesis Conditions
Parameter | Range | Optimal Value |
---|---|---|
Temperature | 250–400°F | 320–360°F |
Pressure | 1,500–4,500 psi | 2,500–3,500 psi |
H₂/CO Ratio | 0.5:1–4:1 | 1:1–2:1 |
Catalyst Loading | 0.1–0.5% Co, 0.05–0.5% Zn | 0.2% Co, 0.1% Zn |
Two-Stage Hydrogenation Protocol
The demetallized this compound mixture undergoes selective hydrogenation to stabilize reactive aldehydes:
First Stage (Mild Hydrogenation):
-
Catalyst: Sulfided molybdenum on char pellets.
-
Conditions: 350–400°F, 2,000–4,000 psi, H₂ rate 1,000–10,000 SCF/bbl .
-
Outcome: Saturates unsaturated aldehydes and decomposes heavy byproducts.
Second Stage (Severe Hydrogenation):
-
Catalyst: Same as Stage 1 (avoids catalyst switching).
-
Conditions: 450–525°F, 2,000–4,000 psi, H₂ rate 1,000–10,000 SCF/bbl .
-
Outcome: Converts aldehydes to alcohols (e.g., 2-ethylhexanol) with >90% yield.
Key Advantage: CO tolerance (1–10 mol% in H₂) eliminates costly gas purification .
Parameter | Value |
---|---|
Catalyst | fac-Ir(ppy)₃ (0.2 mol%) |
Solvent | 1,2-Dichloroethane |
Temperature | 60°C (reflux) |
Reaction Time | 4 hours |
Yield | 72–85% |
Distillation and Purification
Post-reaction distillation at 65°C under nitrogen isolates products, while MgSO₄ drying and silica gel chromatography achieve >95% purity . This protocol’s emphasis on inert atmospheres and low-temperature distillation informs this compound alcohol isolation strategies.
Stereoselective Aldol/Curtius Reaction for Oxazolidin-2-ones
PMC7865922 reports an asymmetric aldol/Curtius sequence to synthesize 4,5-disubstituted oxazolidin-2-ones, highlighting methodologies transferable to this compound intermediate synthesis .
Asymmetric Aldol Addition
Chlorotitanium enolates of Evans auxiliaries react with aldehydes (e.g., 2-benzyloxyacetaldehyde) to form syn-aldol adducts with 98% yield and 3:1 diastereomeric ratio .
Modified Curtius Rearrangement
Treatment with trimethylsilyl azide (3 equiv.) induces intramolecular cyclization, yielding oxazolidin-2-ones (87% yield) .
Table 3: Aldol/Curtius Reaction Outcomes
Substrate | Product | Yield (%) | dr |
---|---|---|---|
syn-Aldol 11 | Oxazolidin-2-one 12 | 87 | >20:1 |
Comparative Analysis of Preparation Methods
Catalyst Efficiency:
-
Industrial hydrogenation uses MoS₂, achieving 90% alcohol yields with CO tolerance .
-
Academic methods employ Ir photocatalysts or Ti enolates, prioritizing stereocontrol over scalability .
Energy Input:
-
This compound hydrogenation requires 350–525°F and 2,000–4,000 psi, favoring continuous reactors .
-
Radical and aldol protocols operate at milder conditions (60–90°C) but necessitate inert atmospheres .
Product Spectrum:
-
This compound processes yield linear alcohols (C₆–C₁₀), while radical/aldol methods access branched or cyclic structures .
Emerging Trends and Recommendations
Future Directions:
-
Catalyst Recycling: Immobilizing MoS₂ on mesoporous supports could reduce industrial catalyst costs.
-
Hybrid Protocols: Integrating radical chemistry with this compound syntheses may enable unsaturated alcohol production.
-
Stereochemical Control: Adopting Evans auxiliaries in industrial this compound processes could enhance product uniformity.
Industrial vs. Academic Priorities:
-
Industry: Optimize H₂ utilization and CO tolerance.
-
Academia: Develop enantioselective this compound derivatives for pharmaceuticals.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Schercodine M unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Alkylierungsmittel (z. B. Methyliodid).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Reduktion zu Amin- oder Alkan-Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Introduction to Aldox
This compound, scientifically known as N-(3-(dimethylamino)propyl)tetradecanamide, is an amidoamine compound with significant applications across various fields, particularly in pharmaceuticals and cosmetics. The compound possesses a unique amphiphilic structure, characterized by a long hydrophobic aliphatic chain and a hydrophilic dimethylamino group, which enables it to function effectively as a surfactant and antimicrobial agent. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.
Chemical Properties of this compound
- Molecular Formula : C19H40N2O
- Molecular Weight : Approximately 312.53 g/mol
- Structure : Features a tetradecanamide chain contributing to its hydrophobic properties, alongside a dimethylamino group that enhances its hydrophilicity.
Pharmaceutical Applications
This compound has garnered attention for its potential as an antimicrobial agent. It exhibits significant activity against various pathogens, including Acanthamoeba, which is associated with microbial keratitis. The mechanism of action appears to involve the disruption of microbial cell membranes, making it a candidate for therapeutic use in ophthalmology and other infection control scenarios.
Case Study: Antimicrobial Efficacy
In laboratory studies, this compound has demonstrated effectiveness against both bacteria and fungi. Its ability to penetrate lipid-rich environments makes it suitable for topical formulations aimed at treating infections.
Cosmetic Applications
In the cosmetics industry, this compound serves as a cationic surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the texture of cosmetic products.
Case Study: Emulsifying Properties
Research indicates that formulations containing this compound can improve the stability and sensory attributes of creams and lotions, making them more appealing to consumers.
Research Applications
This compound is being explored in various research contexts due to its unique properties:
- Anticancer Research : Aldoxorubicin (a derivative of this compound) has shown promise in preclinical studies for its reduced cardiotoxicity compared to traditional doxorubicin while maintaining similar or enhanced efficacy against tumors. Studies indicate that Aldoxorubicin can preferentially accumulate in tumor tissues, sparing healthy heart tissue from damage .
- Biological Interactions : Investigations into this compound's interactions with biological membranes reveal its potential to alter membrane integrity, which underpins its antimicrobial properties.
Wirkmechanismus
The mechanism of action of Schercodine M involves its interaction with cellular membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. This property makes it effective in formulations where it helps to stabilize emulsions and improve the delivery of active ingredients. At the molecular level, Schercodine M can modulate the activity of enzymes and transcription factors involved in cellular signaling pathways, particularly those related to oxidative stress and redox homeostasis .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
Free Aldox vs. Doxorubicin (DOX)
- Mechanism : Both release active DOX, but this compound’s hydrazone linker ensures pH-dependent release, reducing off-target toxicity .
- Efficacy : this compound exhibits comparable cytotoxicity to DOX in 2D/3D cancer models but allows higher dosing (3–4×) due to reduced cardiotoxicity .
- Toxicity : this compound significantly lowers cardiotoxicity risk compared to DOX, as shown in preclinical models and early-phase trials .
This compound-Bdd Conjugate
- Structure : this compound conjugated to Bdd (bladder cancer-targeting peptide) via hydrazone linker .
- Efficacy : Similar potency to free this compound against bladder (UMUC-3, T24) and kidney (Renca) cancer cells .
- Release : pH-dependent drug release mimics this compound’s mechanism but is tailored for urothelial cancers .
Nanocarrier Conjugates
This compound-NFP (Nanofiber Peptide)
- Structure: this compound conjugated to glutathione-functionalized nanofibers (NFP) .
- Efficacy :
- Pharmacokinetics : Enhanced tumor diffusion due to zwitterionic NFP structure and single-layer morphology .
SOF-Conjugated this compound
- Structure : this compound linked to supramolecular organic frameworks (SOFs) via thiol-maleimide chemistry .
- Efficacy : Higher intracellular DOX delivery and antitumor activity vs. free this compound in vitro/in vivo .
- Toxicity: No cardiotoxicity observed, retaining this compound’s safety advantage .
SP94/Encapsulin-AlDOX
- Structure: this compound loaded onto tumor-targeting encapsulin nanocages .
Liposomal Formulations
Doxil (Liposomal DOX)
- Structure : PEGylated liposome encapsulating DOX .
- Efficacy : Lower potency than this compound-NFP in TNBC models (IC50 8–50× higher) .
- Limitations : Poor tumor penetration due to rigid spherical structure .
Research Findings and Data Tables
Table 1: Cytotoxicity (IC50) in Breast Cancer Models
Compound | MCF-7 (ER+) | BT474 (HER2+) | MDA-MB-231 (TNBC) | MDA-MB-468 (TNBC) |
---|---|---|---|---|
This compound-NFP | 0.12 μM | 0.09 μM | 0.08 μM | 0.07 μM |
Free this compound | 0.11 μM | 0.10 μM | 0.09 μM | 0.08 μM |
Doxil | 0.15 μM | 1.2 μM | 3.5 μM | 4.0 μM |
Table 2: Pharmacokinetic and Toxicity Profiles
*Relative concentrations 48 hours post-administration .
Discussion
This compound’s modular design enables conjugation to diverse carriers (nanofibers, SOFs, nanocages), addressing limitations of traditional DOX formulations. While this compound-NFP and SOF conjugates demonstrate superior tumor targeting and reduced toxicity, clinical translation faces challenges. Phase III trials for STS failed to confirm survival benefits, underscoring the need for biomarker-driven patient stratification . Comparatively, Doxil remains a standard despite inferior potency in aggressive cancers, highlighting unmet needs in drug delivery innovation.
Biologische Aktivität
Aldox, specifically known as aldoxorubicin (INNO-206), is a derivative of doxorubicin (DOX) designed to enhance the therapeutic efficacy and reduce the cardiotoxicity associated with traditional anthracycline chemotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical studies, and clinical implications.
This compound functions as a prodrug that is activated in acidic environments, such as those found in tumor cells. The compound is characterized by a long half-life under neutral conditions (T 1/2 = 158 hours) and a significantly shorter half-life in acidic conditions (T 1/2 = 3.2 hours) where it releases free DOX . The design allows for targeted delivery to cancer cells via conjugation with monoclonal antibodies (mAbs), enhancing the selectivity and potency of the drug.
Key Mechanisms:
- Targeted Delivery : this compound is conjugated to mAbs that bind specifically to tumor antigens, facilitating internalization into cancer cells.
- Intracellular Release : Once inside the cell, this compound is hydrolyzed in the acidic lysosomal environment, releasing active DOX.
- Antitumor Activity : this compound has demonstrated significant antitumor activity in various preclinical models, showing improved efficacy compared to free DOX.
Preclinical Studies
Several studies have documented the biological activity of this compound in different cancer models. Notable findings include:
- In Vitro Efficacy : In lung carcinoma models (L2987), this compound-conjugated mAbs exhibited a 50-fold improvement in IC50 compared to non-binding controls .
- Tumor Models : In xenograft models derived from myeloma patients, this compound showed significant single-agent activity and enhanced effects when combined with bortezomib .
- Cardiotoxicity Assessment : A study comparing equimolar doses of free DOX and this compound indicated that this compound preferentially accumulates in tumors while sparing cardiac tissue, thus reducing the risk of cardiomyopathy associated with DOX treatment .
Case Studies
Case Study 1: Efficacy in Breast Cancer
In vitro studies using MCF-7 breast cancer cells confirmed that incubation with this compound resulted in a gradual release of free DOX, correlating with increased cytotoxicity. The study highlighted that the mechanism of action involved nuclear localization of DOX post-release, which is critical for its cytotoxic effects.
Case Study 2: Myeloma Treatment
In a preclinical model involving myeloma cells, this compound demonstrated significant tumor reduction when used alone or in combination with established therapies like bortezomib. This dual-action provided insights into its potential as a frontline therapy for resistant myeloma cases.
Comparative Analysis
The following table summarizes the key findings related to this compound's biological activity compared to traditional DOX:
Feature | This compound | Doxorubicin |
---|---|---|
Chemical Structure | [6-maleimidocaproyl] hydrazone | Anthracycline |
Half-Life (pH 7) | 158 hours | Variable |
Half-Life (pH 5) | 3.2 hours | Variable |
Mechanism | Prodrug activated by acidity | Direct DNA interaction |
Targeting Mechanism | mAb conjugation | Non-targeted |
Cardiotoxicity Risk | Reduced | High |
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying ALDOX's tumor-targeting efficiency compared to free doxorubicin (DOX)?
this compound's mechanism involves covalent binding to human serum albumin (HSA) via the free cysteine-34 residue, enabling preferential accumulation in tumors due to enhanced permeability and retention (EPR) effects. Acid-labile linkers in this compound facilitate DOX release in lysosomal environments, confirmed through in vitro studies with MCF-7 cells showing progressive intracellular DOX accumulation. Molecular modeling further validates the optimal spacer length (five methylene groups) for HSA binding .
Q. How should researchers design in vitro experiments to assess this compound's drug release kinetics?
Use tumor cell lines (e.g., MCF-7, LXFL 529) incubated with this compound under physiological pH (7.4) and lysosomal pH (5.0) conditions. Quantify free DOX release over time via high-performance liquid chromatography (HPLC) or fluorescence spectroscopy. Include controls with non-cleavable HSA-DOX conjugates to validate acid-hydrolytic specificity. Document deviations from protocols (e.g., incubation temperature variations) to ensure reproducibility .
Q. What standardized models are used to evaluate this compound's antitumor efficacy in preclinical studies?
Common models include human xenografts (e.g., MDA-MB-435 breast cancer, A2780 ovarian cancer) in immunodeficient mice. Administer this compound intravenously at 20–30 mg/m² (doxorubicin equivalents) every 3 weeks. Compare tumor volume reduction and survival rates against free DOX and liposomal DOX. Ensure raw data (e.g., tumor measurements, toxicity scores) are archived for secondary analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's reported cardiac toxicity profiles across preclinical and clinical studies?
Address discrepancies by analyzing variables such as prior DOX exposure in patient cohorts, cumulative dose thresholds, and interspecies differences in albumin metabolism. In preclinical models, measure left ventricular ejection fraction (LVEF) via echocardiography and correlate with histopathological findings. For clinical data, apply multivariate regression to isolate this compound-specific cardiac effects from confounding factors .
Q. What methodological considerations are critical when evaluating this compound's synergistic effects with proteasome inhibitors like bortezomib?
Use isobolographic analysis to quantify synergy in multiple myeloma models. Co-administer this compound and bortezomib at varying ratios (e.g., 1:1, 1:2) and assess apoptosis via flow cytometry (Annexin V/PI staining). Monitor ubiquitin-proteasome pathway inhibition (e.g., NF-κB activity) to confirm mechanistic alignment. Publish raw dose-response data to enable meta-analyses .
Q. How should conflicting data on this compound's plasma protein binding be reconciled in pharmacokinetic studies?
this compound binds ~90% to endogenous HSA in human blood, while free DOX shows only 30% plasma retention due to erythrocyte sequestration. Use equilibrium dialysis or ultrafiltration to measure unbound this compound fractions. Validate assays with radiolabeled this compound and cross-reference with mass spectrometry. Discrepancies may arise from interspecies HSA variability—prioritize human-derived albumin in in vitro setups .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous tumor models?
Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-tumor variability. Stratify data by tumor subtype (e.g., hormone receptor status) and use ANOVA with post-hoc Tukey tests for pairwise comparisons. For survival analyses, Kaplan-Meier curves with log-rank tests are essential. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. Methodological Frameworks
Q. How can the PICOT framework structure clinical research questions for this compound combination therapies?
- Population : Patients with refractory ovarian cancer (A2780 lineage).
- Intervention : this compound (20 mg/m²) + ifosfamide (IFOS).
- Comparison : this compound monotherapy.
- Outcome : Progression-free survival (PFS) at 6 months.
- Time : 12-month follow-up. This design clarifies hypothesis testing and reduces confounding in phase II trials .
Q. What protocols ensure reproducibility in this compound's in vivo biodistribution studies?
- Use isotope-labeled this compound (e.g., ¹⁴C) for precise tissue quantification.
- Sacrifice animals at standardized timepoints (e.g., 1h, 24h post-injection).
- Archive organ samples in liquid nitrogen and validate DOX release via LC-MS/MS.
- Share raw datasets (e.g., mass spectrometry chromatograms) in public repositories .
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYDWYVPVAMGRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068470 | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
45267-19-4 | |
Record name | Myristamidopropyl dimethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45267-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl myristamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045267194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]myristamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXS2X34V8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.